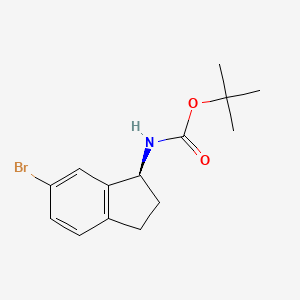

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester

Vue d'ensemble

Description

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester, also known as Br-Ind-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Br-Ind-1 belongs to the class of indane derivatives and has shown promising results in various studies related to cancer, neurodegenerative diseases, and inflammation.

Applications De Recherche Scientifique

Crystallographic and Synthetic Studies

The compound has been involved in various synthetic and crystallographic studies. For instance, related compounds like (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester have been synthesized and characterized through methods like elemental analysis, FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction studies. These studies highlight the compound's potential in forming non-planar conformations and stabilizing crystal packing through interactions like hydrogen bonding and π–π stacking interactions (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Reactions

The tert-butyl ester group has been seen in various chemical syntheses and reactions. For example, compounds like tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate have been part of studies involving Diels‐Alder reactions, showcasing the compound's role in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003). Similarly, studies have explored the synthesis and ring-opening polymerization behavior of amino acid-derived cyclic carbonates involving compounds like (4-methyl-2-oxo[1,3]dioxan-5-yl)carbamic acid tert-butyl ester, contributing to the field of polymer science (Sanda, Kamatani, & Endo, 2001).

Catalysis and Protection in Organic Synthesis

(S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl ester is related to compounds that have been used as protective groups in organic synthesis or as catalysts. For instance, Indium(III) Halides have been used as catalysts for N-tert-Butoxycarbonylation of amines, demonstrating the compound's utility in facilitating and optimizing synthetic reactions (Chankeshwara & Chakraborti, 2006). Additionally, the tert-butyl ester group has been part of studies on deprotection of carbamates, esters, and ethers, indicating its significance in the strategic modification and deprotection of functional groups in complex organic molecules (Li et al., 2006).

Mécanisme D'action

Target of Action

The primary target of the compound (S)-(6-Bromo-indan-1-yl)-carbamic acid tert-butyl esterIt’s known that tert-butyl esters are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The tert-butyl group in the compound can be deprotected under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .

Biochemical Pathways

The compound affects the biochemical pathways involving the cleavage of the C-O bond in tert-butyl carbamates, carbonates, esters, and ethers . The released t-butyl carbocation can potentially react with electron-rich aromatics .

Pharmacokinetics

The pharmacokinetics of This compoundIt’s known that the metabolic stability, solubility, and systemic prodrug exposure of similar compounds can be influenced by the tert-butyl ester group .

Result of Action

The result of the compound’s action is the formation of 2-methyl-propene .

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of water and the type of solvent used. For instance, if water is added to the solution, the t-butyl cation will take an OH group and the TFA will become protonated . The type of solvent can also affect the reaction.

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-7-5-9-4-6-10(15)8-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEZLDIZHPBHGQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401130149 | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1414960-68-1 | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1S)-6-bromo-2,3-dihydro-1H-inden-1-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401130149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

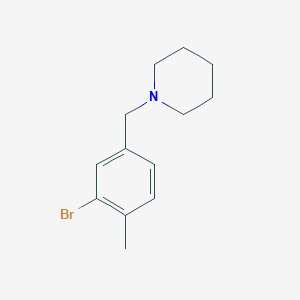

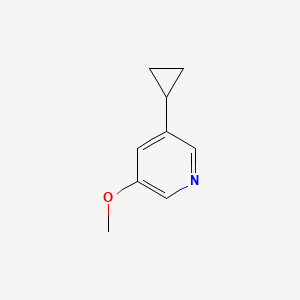

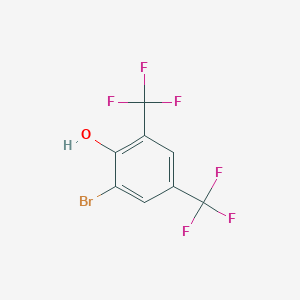

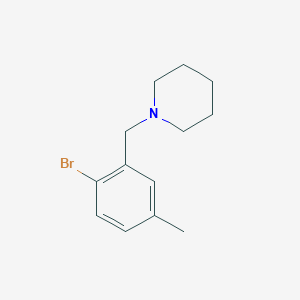

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxa-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3238521.png)

![Thiourea, N-[(1S,2S)-1,2-diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3238533.png)

![8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238553.png)

![Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-](/img/structure/B3238559.png)

![8-((2,6-Difluorobenzyl)oxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3238561.png)